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Compound of Interest

Compound Name: 4-Methoxydiphenylmethane

Cat. No.: B1215653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

spectroscopic properties, and synthesis of 4-Methoxydiphenylmethane. The information is

intended to serve as a foundational resource for researchers and professionals engaged in

chemical synthesis, drug discovery, and materials science.

Chemical Structure and Properties
4-Methoxydiphenylmethane, also known as 1-benzyl-4-methoxybenzene, is an aromatic

ether. Its structure consists of a benzyl group attached to a methoxybenzene ring.

Molecular Formula: C₁₄H₁₄O

IUPAC Name: 1-benzyl-4-methoxybenzene

CAS Registry Number: 834-14-0

Molecular Weight: 198.26 g/mol

Physicochemical Properties
The physical and chemical properties of 4-Methoxydiphenylmethane are summarized in the

table below. These properties are crucial for its handling, purification, and application in various

chemical reactions.
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Property Value Reference

Melting Point Not available

Boiling Point 295-297 °C (predicted)

Solubility
Soluble in many organic

solvents.

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 4-
Methoxydiphenylmethane. The following sections detail its characteristic spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are

presented below.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 7.35 - 7.20 multiplet 5H
Phenyl group (C₆H₅)

protons

~ 7.10 doublet 2H

Methoxybenzene

protons ortho to the

benzyl group

~ 6.85 doublet 2H

Methoxybenzene

protons meta to the

benzyl group

~ 3.95 singlet 2H
Methylene protons (-

CH₂-)

~ 3.78 singlet 3H
Methoxy protons (-

OCH₃)
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The

predicted chemical shifts are tabulated below.

Chemical Shift (ppm) Assignment

~ 158.2 C-O of methoxybenzene

~ 141.9 Quaternary carbon of the phenyl group

~ 133.8 Quaternary carbon of the methoxybenzene ring

~ 129.8
CH of methoxybenzene ortho to the benzyl

group

~ 128.9 CH of the phenyl group

~ 128.4 CH of the phenyl group

~ 125.9 CH of the phenyl group

~ 113.9
CH of methoxybenzene meta to the benzyl

group

~ 55.2 Methoxy carbon (-OCH₃)

~ 41.1 Methylene carbon (-CH₂-)

Infrared (IR) Spectroscopy
The IR spectrum indicates the presence of specific functional groups. Key absorption bands for

4-Methoxydiphenylmethane are listed below.
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Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium
Aliphatic C-H stretch (CH₂ and

CH₃)

1610, 1510, 1450 Strong Aromatic C=C bending

1245 Strong Aryl-O-C asymmetric stretch

1035 Strong Aryl-O-C symmetric stretch

830 Strong
para-disubstituted benzene C-

H out-of-plane bend

740, 700 Strong
Monosubstituted benzene C-H

out-of-plane bend

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4-Methoxydiphenylmethane would be

expected to show a molecular ion peak and characteristic fragment ions.

m/z Proposed Fragment

198 [M]⁺ (Molecular ion)

121 [M - C₆H₅]⁺ (Loss of phenyl radical)

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols: Synthesis of 4-
Methoxydiphenylmethane
4-Methoxydiphenylmethane can be synthesized via several methods. Two common and

effective laboratory-scale procedures are detailed below: Friedel-Crafts alkylation and

Williamson ether synthesis.
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Friedel-Crafts Alkylation of Anisole
This method involves the reaction of anisole with benzyl chloride in the presence of a Lewis

acid catalyst.

Experimental Protocol:

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add

anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, non-polar solvent such as

dichloromethane (CH₂Cl₂). Cool the suspension to 0 °C using an ice bath.

Addition of Reactants: Dissolve anisole (1.0 equivalent) and benzyl chloride (1.05

equivalents) in dry dichloromethane. Add this solution to the dropping funnel and add it

dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0

°C.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-

layer chromatography (TLC).

Workup: Upon completion, carefully quench the reaction by slowly pouring the mixture over

crushed ice and water. Transfer the mixture to a separatory funnel.

Extraction and Washing: Separate the organic layer. Extract the aqueous layer twice with

dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, saturated

sodium bicarbonate (NaHCO₃) solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by column chromatography on silica gel using a mixture

of hexane and ethyl acetate as the eluent to afford pure 4-Methoxydiphenylmethane.
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Anisole

Reaction at 0°C to rt

Benzyl Chloride

AlCl₃ (catalyst)

CH₂Cl₂ (solvent)

Aqueous Workup
(Ice, HCl, NaHCO₃, Brine)

Quench & Extract Column ChromatographyDry & Concentrate 4-MethoxydiphenylmethaneIsolate

4-Benzylphenol

Alkoxide Formation
(0°C to rt)NaH

Anhydrous THF
Methyl Iodide

Etherification
(0°C to rt)

Sodium 4-benzylphenoxide

Aqueous Workup
& Extraction
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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